2-Bromo-5-fluorobenzaldoxime
Overview
Description
Synthesis Analysis
BFBNO can be synthesized from 5-fluorosalicylaldoxime and bromine in the presence of acetic acid. The reaction yields BFBNO as the major product along with some minor byproducts. Further details on the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of BFBNO has been analyzed using various methods such as NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, X-ray crystallography, and elemental analysis. More details can be found in the relevant papers .Chemical Reactions Analysis
BFBNO has been used as a building block in the synthesis of various organic compounds, such as benzofurans, benzodioxoles, and pyrazoles. More details on the chemical reactions involving BFBNO can be found in the relevant papers .Physical and Chemical Properties Analysis
BFBNO is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in some organic solvents, such as methanol, ethanol, and acetone. Its melting point is around 77-78°C. BFBNO is sensitive to light and moisture, and it should be stored in a dark and dry place.Safety and Hazards
Properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOEIXMKVKWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378373 | |
Record name | 2-Bromo-5-fluorobenzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-62-1 | |
Record name | 2-Bromo-5-fluorobenzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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